N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin
CAS No.:
Cat. No.: VC17960701
Molecular Formula: C53H79NO17
Molecular Weight: 1002.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H79NO17 |
|---|---|
| Molecular Weight | 1002.2 g/mol |
| IUPAC Name | benzyl [(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-3-yl] carbonate |
| Standard InChI | InChI=1S/C53H79NO17/c1-14-39-53(10,61)44(56)32(4)41(55)30(2)26-52(9,63-13)46(33(5)42(34(6)47(58)68-39)69-40-27-51(8,62-12)45(57)35(7)67-40)71-48-43(70-50(60)65-29-37-23-19-16-20-24-37)38(25-31(3)66-48)54(11)49(59)64-28-36-21-17-15-18-22-36/h15-24,30-35,38-40,42-46,48,56-57,61H,14,25-29H2,1-13H3/t30-,31-,32+,33+,34-,35+,38+,39-,40+,42+,43-,44-,45+,46-,48+,51-,52-,53-/m1/s1 |
| Standard InChI Key | NONBFTKLNAJHMX-SVOUBFAFSA-N |
| Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O |
| Canonical SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 1002.2 g/mol | |
| Accurate Mass | 1001.535 Da | |
| CAS Number | 81103-10-8 | |
| Solubility | Likely soluble in organic solvents (e.g., chloroform, ethyl acetate) |
The compound’s lipophilicity, inferred from its extensive hydrocarbon substituents, suggests favorable permeability across bacterial cell membranes—a trait critical for macrolide antibiotics.
Synthesis and Industrial Production
Synthetic Pathway
The synthesis begins with erythromycin (CHNO), which undergoes sequential modifications:
-
N-Demethylation: Removal of a methyl group from the desosamine sugar moiety.
-
6-O-Methylation: Introduction of a methyl group at the 6-hydroxyl position.
-
Protection of Amine and Hydroxyl Groups: The N-demethylated amine is protected with a phenylmethoxy carbonyl group, while the 2'-hydroxyl is esterified with a phenylmethyl carbonate group.
Reactions typically employ chloroform or ethyl acetate as solvents, with catalysts such as dimethylaminopyridine (DMAP) facilitating acylation.
Industrial Scaling
Industrial production utilizes batch reactors capable of handling multi-kilogram quantities. Key considerations include:
-
Temperature Control: Maintained between 20–25°C to prevent side reactions.
-
Purification: Crystallization from ethanol-water mixtures and chromatography (e.g., silica gel) achieve >98% purity.
-
Yield Optimization: Reported yields exceed 70% after optimization of reaction stoichiometry and solvent systems .
Role in Clarithromycin Synthesis
Clarithromycin, a second-generation macrolide, is synthesized via selective deprotection of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) erythromycin. The phenylmethoxy carbonyl and phenylmethyl carbonate groups are removed under mild acidic conditions, yielding clarithromycin’s active form. This intermediate’s strategic modifications confer:
-
Enhanced Acid Stability: Critical for oral bioavailability.
-
Reduced Gastrointestinal Motility Effects: A common side effect of erythromycin.
Clarithromycin’s global market, valued at $1.2 billion in 2024, underscores the industrial importance of this synthetic pathway .
Biological Activity and Mechanism
Antibacterial Action
Like erythromycin, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Modifications at the 6-O and N-positions alter binding affinity, potentially circumventing efflux-mediated resistance in pathogens like Streptococcus pneumoniae.
Resistance Studies
Methylation of the 6-hydroxyl group reduces susceptibility to erythromycin resistance methylases (erm genes), making it a valuable tool for studying macrolide resistance mechanisms.
Applications in Research and Medicine
Antibiotic Development
The compound is a cornerstone in structure-activity relationship (SAR) studies aimed at:
-
Improving macrolide efficacy against multidrug-resistant strains.
-
Reducing cytochrome P450 inhibition, a limitation of early macrolides.
Pharmacological Studies
Researchers utilize radiolabeled versions (e.g., C-labeled) to investigate tissue distribution and metabolism, informing dosing regimens for clarithromycin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume